

Tautomerism in 5-Mercapto-1,3,4-Thiadiazole Derivatives: A Technical Guide

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Compound of Interest

Compound Name: (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid

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For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous clinically approved drugs, including diuretics like Acetazolamide and cephalosporin antibiotics such as Cefazolin.^[1] Derivatives of 5-mercaptop-1,3,4-thiadiazole are of particular interest due to their versatile biological activities, which encompass antimicrobial, anticancer, and anti-inflammatory properties.^{[1][2][3]} A critical aspect of their chemistry, which dictates their reactivity and biological interactions, is the phenomenon of tautomerism. This guide provides an in-depth analysis of the thiol-thione tautomerism exhibited by these derivatives, supported by quantitative data, detailed experimental protocols, and logical diagrams.

The Core of Tautomerism: Thiol vs. Thione

5-Mercapto-1,3,4-thiadiazole derivatives can exist in two primary tautomeric forms: the thiol form and the thione form. This equilibrium involves the migration of a proton between the sulfur atom of the mercapto group and a nitrogen atom in the thiadiazole ring. The predominance of one tautomer over the other is influenced by factors such as the physical state (solid or solution), the polarity of the solvent, and the nature of the substituent at the C5 position.^{[4][5][6]}

Caption: Thiol-Thione Tautomeric Equilibrium in 5-Mercapto-1,3,4-thiadiazole.

Spectroscopic evidence and computational studies have shown that the thione form is generally the more stable and predominant tautomer, particularly in the solid state.^{[6][7]}

Quantitative Analysis of Tautomeric Equilibrium

The study of tautomerism in 5-mercaptop-1,3,4-thiadiazole derivatives relies heavily on spectroscopic and computational methods. Herein, we summarize key quantitative data from various studies.

Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectroscopy are invaluable for elucidating the dominant tautomeric form.

| Compound/ Derivative | Method | Solvent/Stat- e | Key Quantitative Data | Predominan- t Form | Reference |
|-----------------------------------------|-----------------------|--------------------|---------------------------------------------------------------------------------|-----------------------|-----------|
| 2,5-Dimercapto-1,3,4-thiadiazole (DMTD) | X-ray Crystallography | Solid | C=S and C–N–H bonds present in the ring | Thione | [7] |
| 2-Mercapto-5-methyl-1,3,4-thiadiazole | FTIR, Raman, X-ray | Solid | N–H···S hydrogen bonds observed (N···S=328.3 pm) | Thione | [6] |
| Novel 1,3,4-thiadiazole derivative | 1H-NMR, 13C-NMR | DMSO | 13C signals at δ 204.5 ppm (ketonic C) and δ 155.5 ppm (enolic C) | Keto form favored | [4][5] |
| Novel 1,3,4-thiadiazole derivative | 1H-NMR, 13C-NMR | Chloroform | Enol form favored | | [4][5] |

Computational Chemistry Data

Theoretical calculations, particularly Density Functional Theory (DFT), provide insights into the relative stabilities of the tautomers.

| Compound/ Derivative | Computatio- nal Method | Basis Set | Result | Conclusion | Reference |
|-------------------------------------------------------|-------------------------------|-------------------------|--------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------|------------|
| 2-(5-mercaptop-1,3,4-thiadiazol-2-ylthio)acetic acid | DFT (B3LYP) | 6-311+G(d,p) | Calculation of pKa values for both tautomers | Thione form is more stable in aqueous solution | [8][9][10] |
| 2,5-Dimercapto-1,3,4-thiadiazole (DMTD) | DFT (B3LYP), MP2(full) | 6-31G(d), 6-311++G(d,p) | Thiol-thione tautomer is energetically favored | Thiol-thione is the most stable tautomer | [7] |
| 2-Mercapto- and 2-mercапто-5-methyl-1,3,4-thiadiazole | Quantum Chemical Calculations | Not specified | Calculation of activation energies for tautomeric equilibrium in gas phase, aqueous solution, and DMSO | Thiol → thione transfer is unfavorable in gas phase and polar solvents | [11] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and analysis of 5-mercaptop-1,3,4-thiadiazole derivatives.

General Synthesis of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide Derivatives[2]

This protocol describes an amidation reaction to synthesize a series of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives.

Materials:

- 5-amino-1,3,4-thiadiazole-2-thiol
- Various derivatives of phenylacetic acid
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Hydroxybenzotriazole (HOBr)
- Acetonitrile (solvent)
- Ethyl acetate
- Sodium bicarbonate (5% solution)
- Diluted sulfuric acid
- Brine

Procedure:

- Dissolve the phenylacetic acid derivative, EDC, and HOBr in acetonitrile.
- Add an equimolar quantity of 5-amino-1,3,4-thiadiazole-2-thiol to the reaction mixture.
- Stir the reaction for 24 hours at room temperature.
- Monitor the completion of the reaction using Thin Layer Chromatography (TLC).
- After completion, evaporate the acetonitrile under reduced pressure.
- Add water and ethyl acetate to the residue.
- Separate the organic phase and wash it sequentially with 5% sodium bicarbonate solution, diluted sulfuric acid, and brine.

- Dry the organic phase and evaporate the solvent to obtain the crude product.
- Purify the product as needed (e.g., by recrystallization).

Synthesis of a Novel 1,3,4-Thiadiazole Derivative with Keto-Enol Tautomerism[5]

This protocol outlines the synthesis of a derivative exhibiting keto-enol tautomerism.

Step 1: Synthesis of 2-Amino-1,3,4-thiadiazole-5-(3-mercaptoputan-2-one) (Compound 1)

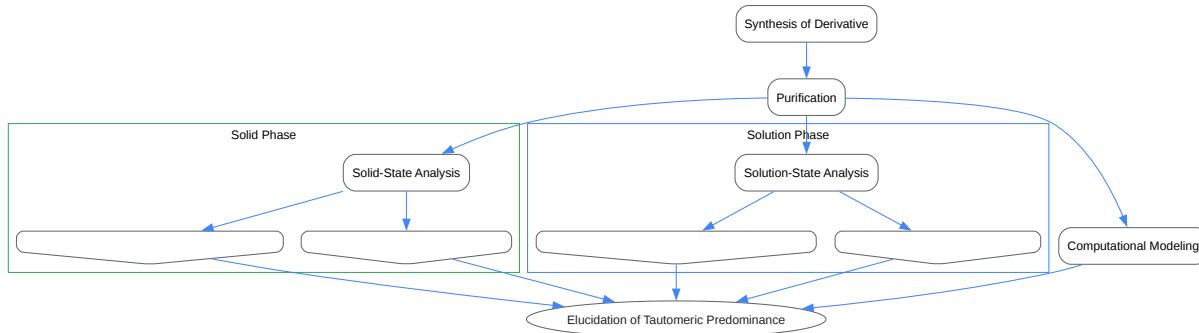
- To a stirring solution of 5-amino-1,3,4-thiadiazole-2-thiol (0.01 mol) and potassium carbonate (0.01 mol) in 8 mL of water, add 3-chloro-2-butanone (0.01 mol).
- The reaction mixture is stirred, leading to the formation of Compound 1.

Step 2: Synthesis of 3-[5-(3-Mercaptobutan-2-One)-1,3,4-thiadiazol]-2-phenylquinazolin-4(3H)-one (Compound 3)

- Compound 1 is coupled with 2-Phenyl-4H-3,1-benzoxazin-4-one (Compound 2). The specific reaction conditions for this coupling are detailed in the source literature.

Spectroscopic Characterization Workflow

The following diagram illustrates a general workflow for the characterization of tautomerism in newly synthesized 5-mercaptop-1,3,4-thiadiazole derivatives.



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Caption: Experimental and computational workflow for tautomerism analysis.

Conclusion

The tautomeric behavior of 5-mercaptop-1,3,4-thiadiazole derivatives is a fundamental aspect of their chemical identity, with significant implications for their application in drug design and materials science. A comprehensive understanding of the thiol-thione equilibrium, facilitated by the combination of advanced spectroscopic techniques and computational chemistry, is essential for predicting and harnessing the properties of these versatile heterocyclic compounds. The thione tautomer is generally favored, especially in the solid state, but the equilibrium can be influenced by the surrounding environment, highlighting the dynamic nature of these molecules. The protocols and data presented in this guide serve as a valuable resource for researchers working with this important class of compounds.

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